CBG as a Potent α2-Adrenoceptor Agonist: Differentiation from CBD and Δ9-THC
CBG demonstrates exceptionally high potency as an α2-adrenoceptor agonist (EC50 = 0.2 nM in mouse brain membranes), an activity essentially absent in CBD and Δ9-THC at physiologically relevant concentrations [1]. While CBD has been reported to have weak α2-adrenoceptor modulatory effects, CBG's potency is several orders of magnitude higher, establishing it as the selective tool compound for investigating α2-adrenoceptor-mediated pharmacology within the cannabinoid class [2].
| Evidence Dimension | α2-Adrenoceptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.2 nM |
| Comparator Or Baseline | CBD: No significant agonism reported; Δ9-THC: No significant agonism reported |
| Quantified Difference | CBG >100-fold more potent than any reported activity for CBD or Δ9-THC at this target |
| Conditions | Mouse brain membrane preparations; radioligand binding assay |
Why This Matters
For researchers investigating α2-adrenoceptor-mediated physiology (e.g., intraocular pressure regulation, sympathetic nervous system modulation), CBG provides a potent, selective agonist tool unavailable with other commercially prevalent cannabinoids.
- [1] Cascio MG, Gauson LA, Stevenson LA, Ross RA, Pertwee RG. Evidence that the plant cannabinoid cannabigerol is a highly potent α2-adrenoceptor agonist and moderately potent 5HT1A receptor antagonist. Br J Pharmacol. 2010;159(1):129-141. View Source
- [2] Nachnani R, Raup-Konsavage WM, Vrana KE. The Pharmacological Case for Cannabigerol. J Pharmacol Exp Ther. 2021;376(2):204-212. View Source
